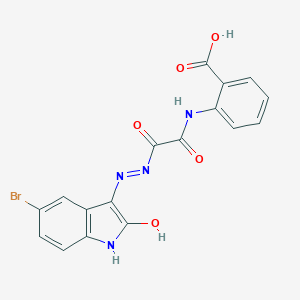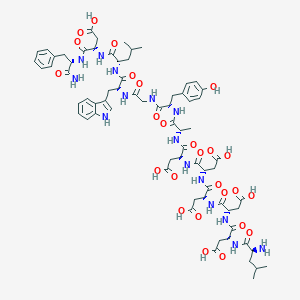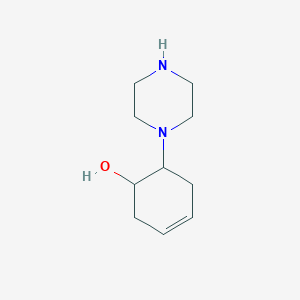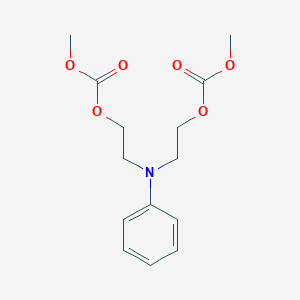
Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate, also known as MPTA, is an organic compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. MPTA belongs to the family of oxazolidinones, which are known for their antibacterial and antifungal properties. The unique chemical structure of MPTA makes it a promising candidate for the development of new drugs and therapies.
Mécanisme D'action
The mechanism of action of Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate is not fully understood. However, it is believed that Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate exerts its antibacterial and antifungal activity by inhibiting the synthesis of bacterial and fungal cell walls. Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate is also thought to interfere with the metabolic pathways of bacteria and fungi, leading to their death.
Effets Biochimiques Et Physiologiques
Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate has been shown to have several biochemical and physiological effects. In one study, Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate was found to inhibit the growth of cancer cells in vitro. Another study showed that Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate has also been shown to have antioxidant activity, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate in lab experiments is its high yield of synthesis. Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate is also stable and can be stored for long periods of time without degradation. However, Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate is a relatively new compound, and its properties and applications are still being studied. The synthesis of Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate requires advanced knowledge of organic chemistry, which may limit its accessibility to researchers who are not familiar with this field.
Orientations Futures
There are several future directions for the study of Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate. One potential application of Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate is in the development of new antibacterial and antifungal drugs. Further research is needed to fully understand the mechanism of action of Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate and its potential applications in the treatment of various diseases. Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate may also have applications in the field of nanotechnology, as it has been shown to have unique properties when incorporated into nanoparticles.
Méthodes De Synthèse
The synthesis of Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate involves a multistep process that requires advanced knowledge of organic chemistry. The most common method for synthesizing Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate involves the reaction of 3-aminopropanoic acid with phenylacetic acid in the presence of a catalyst. The resulting product is then subjected to a series of reactions that involve the use of various reagents and solvents. The final step involves the addition of methyl ester to produce Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate in high yield.
Applications De Recherche Scientifique
The unique chemical structure of Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate has attracted the attention of researchers in the field of medicinal chemistry. Several studies have investigated the potential applications of Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate in the development of new drugs and therapies. One study demonstrated that Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate has potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Another study showed that Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate has antifungal activity against several fungal strains, including Candida albicans.
Propriétés
Numéro CAS |
19619-23-9 |
|---|---|
Nom du produit |
Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate |
Formule moléculaire |
C14H19NO6 |
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
2-[N-(2-methoxycarbonyloxyethyl)anilino]ethyl methyl carbonate |
InChI |
InChI=1S/C14H19NO6/c1-18-13(16)20-10-8-15(9-11-21-14(17)19-2)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |
Clé InChI |
HVKZGWQNGBBGAB-UHFFFAOYSA-N |
SMILES |
COC(=O)OCCN(CCOC(=O)OC)C1=CC=CC=C1 |
SMILES canonique |
COC(=O)OCCN(CCOC(=O)OC)C1=CC=CC=C1 |
Autres numéros CAS |
19619-23-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




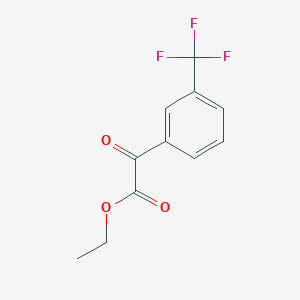
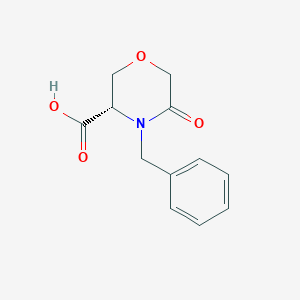

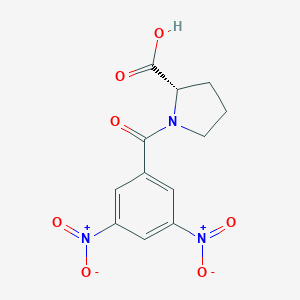
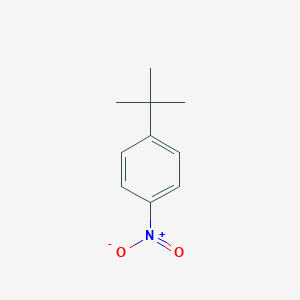
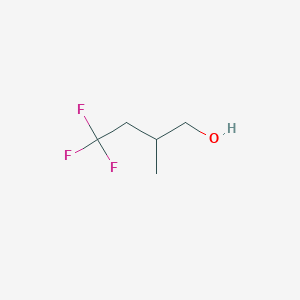
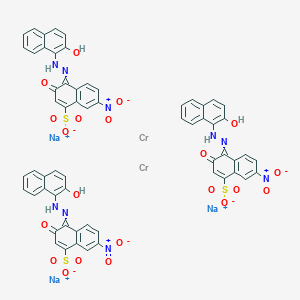
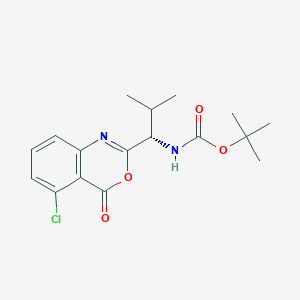
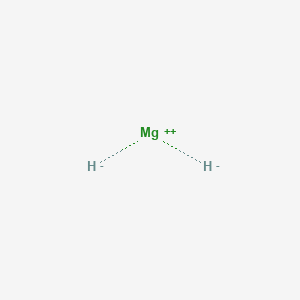
![Ethyl benzo[d]thiazole-6-carboxylate](/img/structure/B34592.png)
